5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
4-[5-(4-METHOXYBENZYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER is an organic compound with a complex structure that includes a methoxybenzyl group, a dihydroisoxazolyl group, and a phenyl methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-METHOXYBENZYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the methoxybenzyl and dihydroisoxazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methoxybenzyl alcohol, isoxazole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-METHOXYBENZYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The dihydroisoxazolyl group can be reduced to form isoxazole derivatives.
Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the dihydroisoxazolyl group can produce isoxazole derivatives.
Scientific Research Applications
4-[5-(4-METHOXYBENZYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-METHOXYBENZYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with enzymes and receptors, modulating their activity. The dihydroisoxazolyl group can participate in binding interactions with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: A simpler compound with similar functional groups, used as a reagent in organic synthesis.
Isoxazole derivatives: Compounds with similar isoxazole structures, studied for their biological activities.
Phenyl methyl ethers: Compounds with similar ether linkages, used in various chemical applications.
Uniqueness
4-[5-(4-METHOXYBENZYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over simpler or less functionalized analogs.
Properties
Molecular Formula |
C18H19NO3 |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C18H19NO3/c1-20-15-7-3-13(4-8-15)11-17-12-18(19-22-17)14-5-9-16(21-2)10-6-14/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
LPLNQOFPLCZJRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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